molecular formula C33H27N3O5 B1239720 (3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

Cat. No. B1239720
M. Wt: 545.6 g/mol
InChI Key: XCXAZUDIRRJDPM-OYMLHXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide is a stilbenoid.

Scientific Research Applications

Spiro Heterocyclic System Formation

The compound is involved in the formation of spiro heterocyclic systems, which are structurally related to various biologically active compounds. In research conducted by Tutynina et al. (2014), spiro heterocyclization reactions with N-alkylanilines were described, leading to the formation of compounds structurally related to Vinca alkaloids. These compounds are significant due to their potential pharmacological applications, especially in the context of cancer treatment (Tutynina, Maslivets, & Maslivets, 2014).

Synthesis of Substituted Spiro[imidazole-4,2′-pyrroles]

Tretyakov et al. (2021) explored the reaction of pyrrolooxazinetriones with diphenylguanidine, leading to the synthesis of substituted spiro[imidazole-4,2′-pyrroles]. These compounds are interesting for their spectral characteristics and potential applications in pharmaceutical chemistry and medicine (Tretyakov, Bashorina, Belozerova, & Maslivets, 2021).

Structural Characterization of Novel Compounds

Racheva, Aliev, & Maslivets (2008) reported the reaction of similar triones with methyl 4-aryl-2-arylamino-4-oxobut-2-enoate, resulting in novel compounds. These findings are critical for understanding the molecular and crystalline structures of these compounds, which can have implications in various fields, including materials science (Racheva, Aliev, & Maslivets, 2008).

Reactions with Cyclic Enehydrazino Ketones

In another study by Racheva, Aliev, & Maslivets (2008), the reaction of triones with cyclic enehydrazino ketones was investigated. This type of reaction is crucial for the development of new chemical entities with potential applications in pharmaceuticals and other industries (Racheva, Aliev, & Maslivets, 2008).

Unusual Rearrangements in Spiro Systems

Mashevskaya, Aliev, Mazhukin, Popov, Tikhonov, & Maslivets (2008) studied unusual rearrangements in the spiro[quinoxaline-2,2′-pyrrole] system. Such research is fundamental in understanding the behavior of spiro systems under different conditions, which is critical for designing new drugs and materials (Mashevskaya et al., 2008).

properties

Molecular Formula

C33H27N3O5

Molecular Weight

545.6 g/mol

IUPAC Name

(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxamide

InChI

InChI=1S/C33H27N3O5/c34-30(38)25-27-31(39)41-28(20-11-5-2-6-12-20)26(19-9-3-1-4-10-19)36(27)29(21-15-17-22(37)18-16-21)33(25)23-13-7-8-14-24(23)35-32(33)40/h1-18,25-29,37H,(H2,34,38)(H,35,40)/t25-,26-,27-,28+,29+,33-/m0/s1

InChI Key

XCXAZUDIRRJDPM-OYMLHXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)[C@H]3N2[C@@H]([C@@]4([C@@H]3C(=O)N)C5=CC=CC=C5NC4=O)C6=CC=C(C=C6)O)C7=CC=CC=C7

SMILES

C1=CC=C(C=C1)C2C(OC(=O)C3N2C(C4(C3C(=O)N)C5=CC=CC=C5NC4=O)C6=CC=C(C=C6)O)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)C3N2C(C4(C3C(=O)N)C5=CC=CC=C5NC4=O)C6=CC=C(C=C6)O)C7=CC=CC=C7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 2
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 3
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 4
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 5
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 6
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

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